molecular formula C8H8N4O B1616710 N-Aminobenzimidazol-2-ylcarboxamide CAS No. 5436-00-0

N-Aminobenzimidazol-2-ylcarboxamide

Cat. No.: B1616710
CAS No.: 5436-00-0
M. Wt: 176.18 g/mol
InChI Key: XHGUARKPBKURMR-UHFFFAOYSA-N
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Description

N-Aminobenzimidazol-2-ylcarboxamide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole ring with an amino group at the nitrogen atom and a carboxamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then further reacted with appropriate reagents to introduce the amino and carboxamide groups .

Industrial Production Methods

Industrial production of N-Aminobenzimidazol-2-ylcarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-Aminobenzimidazol-2-ylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-Aminobenzimidazol-2-ylcarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Aminobenzimidazol-2-ylcarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, disrupting their normal functions. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-Aminobenzimidazol-2-ylcarboxamide can be compared with other benzimidazole derivatives, such as:

    2-Aminobenzimidazole: Similar structure but lacks the carboxamide group.

    Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    2-Mercaptobenzimidazole: Contains a thiol group instead of an amino group

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

1H-benzimidazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-8(13)7-10-5-3-1-2-4-6(5)11-7/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGUARKPBKURMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202740
Record name N-Aminobenzimidazol-2-ylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-00-0
Record name N-Aminobenzimidazol-2-ylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC21400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Aminobenzimidazol-2-ylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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